

Preclinical Profile of LAS190792 (AZD8999): A Novel Bifunctional Bronchodilator

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Compound of Interest

Compound Name: LAS190792

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Executive Summary

LAS190792, also known as AZD8999, is a novel inhaled bifunctional molecule in development for the treatment of chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD). Developed by Almirall, it combines a muscarinic receptor antagonist and a β 2-adrenoceptor agonist (MABA) in a single entity.^{[1][2]} Preclinical data indicate that **LAS190792** is a potent and selective agent with a long duration of action, suggesting its potential as a next-generation bronchodilator with a wide safety margin.^[1] This document provides a comprehensive summary of the available preclinical data for **LAS190792**, including its pharmacological profile, in vitro and in vivo activity, and the experimental methodologies used in its characterization.

In Vitro Pharmacology

The in vitro pharmacological profile of **LAS190792** has been characterized through a series of binding and functional assays to determine its potency and selectivity for muscarinic and β -adrenergic receptors.

Receptor Binding and Functional Potency

LAS190792 demonstrates high potency as both a muscarinic antagonist and a β 2-adrenoceptor agonist. The following tables summarize the key quantitative data from preclinical

studies.

Table 1: Muscarinic and β-Adrenoceptor Agonist Potency of **LAS190792**

Target Receptor	Assay Type	Parameter	Value	Reference
Human M1	Binding Assay	pIC50	8.9	[3] [4]
Human M2	Binding Assay	pIC50	8.8	[3] [4]
Human M3	Binding Assay	pIC50	8.8	[1] [3] [4]
Human M4	Binding Assay	pIC50	9.2	[3] [4]
Human M5	Binding Assay	pIC50	8.2	[3] [4]
Human β1-adrenoceptor	Binding Assay	pIC50	7.5	[3] [4]
Human β2-adrenoceptor	Binding Assay	pIC50	9.1	[3] [4]
Human β3-adrenoceptor	Binding Assay	pIC50	5.6	[3] [4]
Isolated Trachea	Functional Assay	pEC50	9.6	[1]

Table 2: Antimuscarinic Activity of **LAS190792** in Human Tissue

Tissue	Assay Condition	Parameter	Value	Comparator (Batefenterol)	Reference
Human Tissue	In the presence of propranolol	pIC50	8.3	7.9	[1]

Experimental Protocols

Receptor Binding Assays (Summarized)

Due to the unavailability of the full-text publication, a detailed protocol cannot be provided. Based on standard pharmacological practices, these assays likely involved the use of cell lines recombinantly expressing the human muscarinic (M1-M5) and β -adrenergic (β 1, β 2, β 3) receptors. The potency of **LAS190792** was determined by its ability to displace a radiolabeled ligand from these receptors, and the results were expressed as pIC50 values, which represent the negative logarithm of the molar concentration of the drug that inhibits 50% of the specific binding.

Isolated Trachea Functional Assay (Summarized)

This assay would have likely utilized isolated tracheal tissue from an animal model (e.g., guinea pig or human). The functional potency of **LAS190792** as a β 2-adrenoceptor agonist was assessed by its ability to induce relaxation of the tracheal smooth muscle, which may have been pre-contracted with a spasmogen. The relaxant effect is measured and used to calculate the pEC50 value, representing the negative logarithm of the molar concentration of the drug that produces 50% of its maximal effect. The antimuscarinic activity was likely determined in electrically stimulated tissue in the presence of a β -blocker (propranolol) to isolate the muscarinic antagonist effects.

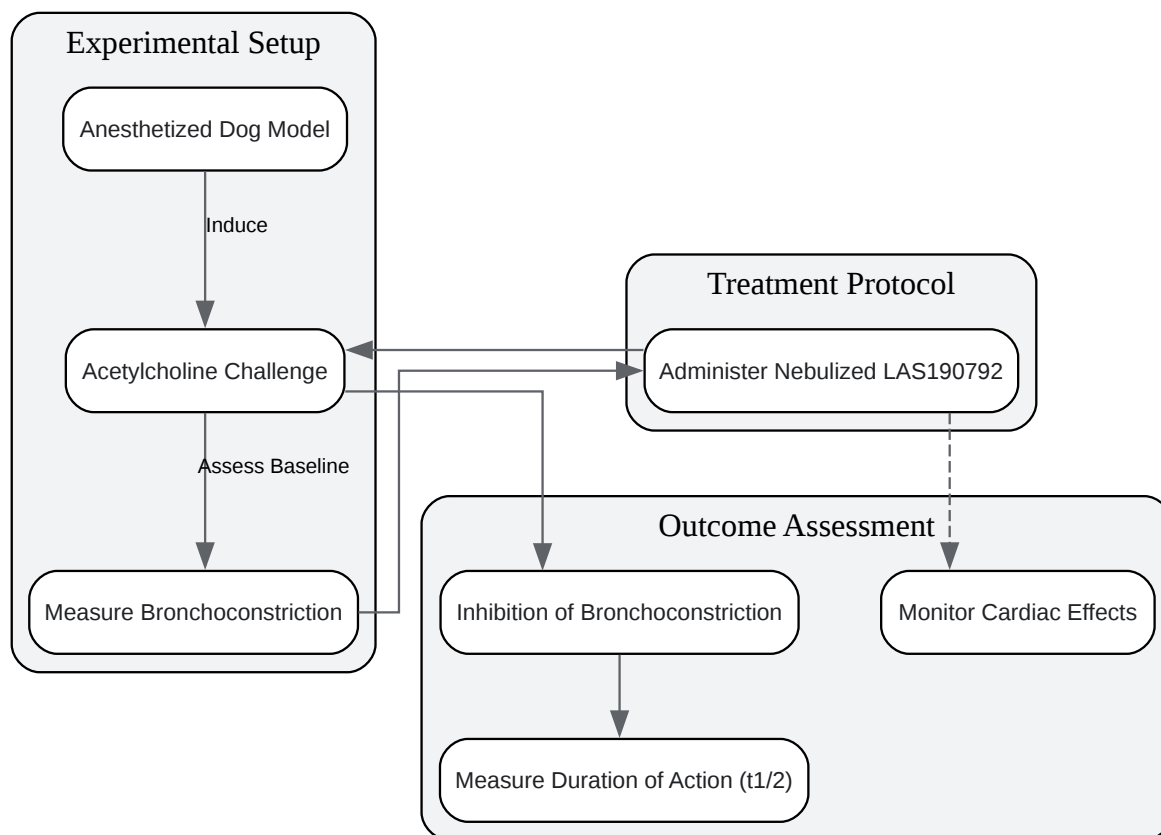
In Vivo Pharmacology

The in vivo efficacy and duration of action of **LAS190792** were evaluated in animal models of bronchoconstriction.

Bronchodilatory Effects and Duration of Action

In a study using a dog model, nebulized **LAS190792** was shown to inhibit acetylcholine-induced bronchoconstriction.^[1] The compound exhibited a sustained bronchodilatory effect with a half-life of 13.3 hours and was associated with minimal cardiac effects.^[1]

Experimental Workflow: In Vivo Bronchoconstriction Model



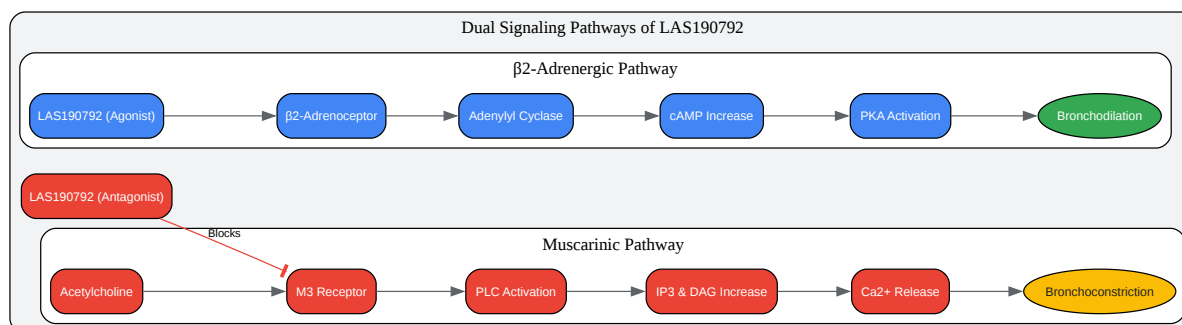
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Caption: Workflow for in vivo assessment of **LAS190792** efficacy.

Mechanism of Action: Dual Signaling Pathway

LAS190792 acts as a Muscarinic Antagonist and a β 2-Adrenoceptor Agonist (MABA). This dual mechanism targets two key pathways involved in the regulation of airway smooth muscle tone.

- **Muscarinic Antagonism:** By blocking the M3 muscarinic receptor on airway smooth muscle, **LAS190792** inhibits the bronchoconstrictor effects of acetylcholine.
- **β 2-Adrenoceptor Agonism:** By stimulating the β 2-adrenoceptor on airway smooth muscle, **LAS190792** actively promotes bronchodilation through the Gs-adenylyl cyclase-cAMP pathway.



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Caption: Dual mechanism of action of **LAS190792**.

Conclusion

The available preclinical data for **LAS190792** (AZD8999) demonstrate that it is a potent and selective MABA with a long duration of action in in vivo models. Its dual mechanism of action, combining muscarinic antagonism and β 2-adrenoceptor agonism, offers a promising therapeutic approach for the treatment of chronic respiratory diseases. Further detailed studies and clinical trial data will be necessary to fully elucidate its therapeutic potential and safety profile in humans. It is important to note that the experimental protocols presented herein are summarized based on abstracts and standard pharmacological methods due to the inaccessibility of the full-text primary literature. Researchers are encouraged to consult the primary publication for complete and detailed methodologies.

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